molecular formula C31H46BrN3O3 B14147079 (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate CAS No. 231951-28-3

(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate

Cat. No.: B14147079
CAS No.: 231951-28-3
M. Wt: 588.6 g/mol
InChI Key: DPRAYIQVRJDQII-UHFFFAOYSA-N
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Description

(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate is a complex organic compound that features multiple functional groups, including a triazole ring, a bromoacetate moiety, and several tert-butyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate likely involves multiple steps, including:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and acetylated precursors.

    Introduction of the bromoacetate group: This step may involve the reaction of a suitable alcohol with bromoacetyl bromide under basic conditions.

    Attachment of the cyclohexyl group: This could be done through a Friedel-Crafts alkylation or similar reaction to introduce the cyclohexyl moiety.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the acetyl group.

    Reduction: Reduction reactions could target the bromoacetate group, potentially converting it to an alcohol.

    Substitution: The bromoacetate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products

    Oxidation: Could yield carboxylic acids or ketones.

    Reduction: Might produce alcohols or alkanes.

    Substitution: Could result in the formation of new esters, amides, or ethers.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions, particularly those involving transition metals.

    Materials Science: Potential use in the development of polymers or advanced materials due to its bulky tert-butyl groups.

Biology and Medicine

    Drug Development:

    Biological Activity: The compound might exhibit antimicrobial, antifungal, or anticancer properties, warranting further investigation.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its complex structure and potential biological activity.

    Chemical Manufacturing: Could be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate exerts its effects would depend on its specific application. For instance:

    Biological Targets: The triazole ring might interact with enzymes or receptors, inhibiting their activity.

    Pathways: The compound could interfere with metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Ditert-butyl-4-methylphenol): Known for its antioxidant properties.

    (4-tert-Butylphenyl)-1,2,4-triazole: A simpler triazole derivative with potential biological activity.

Uniqueness

    Structural Complexity: The combination of multiple functional groups in (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate makes it unique compared to simpler analogs.

Properties

CAS No.

231951-28-3

Molecular Formula

C31H46BrN3O3

Molecular Weight

588.6 g/mol

IUPAC Name

(2,6-ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate

InChI

InChI=1S/C31H46BrN3O3/c1-18-16-22(30(6,7)8)25(23(17-18)31(9,10)11)38-28(37)24(32)27-33-26(34-35(27)19(2)36)20-12-14-21(15-13-20)29(3,4)5/h12-15,18,22-25H,16-17H2,1-11H3

InChI Key

DPRAYIQVRJDQII-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(C1)C(C)(C)C)OC(=O)C(C2=NC(=NN2C(=O)C)C3=CC=C(C=C3)C(C)(C)C)Br)C(C)(C)C

Origin of Product

United States

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